molecular formula C19H22N2O2 B2899849 N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide CAS No. 2411217-29-1

N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide

Numéro de catalogue: B2899849
Numéro CAS: 2411217-29-1
Poids moléculaire: 310.397
Clé InChI: FSPBFXVAMKGZLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. CX-4945 has been shown to inhibit CK2 activity and has potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer cells and plays a critical role in promoting cell survival and proliferation. By inhibiting CK2 activity, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. This compound has also been shown to enhance the activity of the immune system by increasing the production of cytokines (proteins that regulate immune responses).

Avantages Et Limitations Des Expériences En Laboratoire

N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its properties and potential therapeutic applications. However, this compound also has some limitations for use in lab experiments. It has low solubility in water and may require the use of organic solvents for use in cell culture experiments. This compound also has potential off-target effects that may need to be considered in experimental design.

Orientations Futures

There are several potential future directions for research on N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and specificity for CK2 inhibition. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases, may also be an area of future research.

Méthodes De Synthèse

The synthesis of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with propargyl bromide to form N-cyclohexyl-4-(prop-2-ynylamino)benzamide. Finally, the propargyl group is converted to a propenoyl group using propargyl bromide and potassium tert-butoxide to yield this compound.

Applications De Recherche Scientifique

N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Propriétés

IUPAC Name

N-cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-14-21(17-8-6-5-7-9-17)19(23)15-10-12-16(13-11-15)20-18(22)4-2/h1,4,10-13,17H,2,5-9,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPBFXVAMKGZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.